2-Amino-5-(3,4-difluorophenyl)pyrazine
Overview
Description
2-Amino-5-(3,4-difluorophenyl)pyrazine is a heterocyclic organic compound with the molecular formula C10H7F2N3. It is characterized by the presence of a pyrazine ring substituted with an amino group at the 2-position and a difluorophenyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,4-difluorophenyl)pyrazine typically involves the reaction of 3,4-difluoroaniline with pyrazine derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the difluorophenyl group and the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,4-difluorophenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogenation and other electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated compounds, which can be further utilized in various chemical syntheses .
Scientific Research Applications
2-Amino-5-(3,4-difluorophenyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,4-difluorophenyl)pyrazine involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 2-Amino-5-methylthiazole
- 3,4-Difluoroaniline
Uniqueness
2-Amino-5-(3,4-difluorophenyl)pyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3/c11-7-2-1-6(3-8(7)12)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQNJYCQPJWTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=N2)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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